molecular formula C14H15N5O3 B13369554 N,N'-diacetyl-N''-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)carbonohydrazonic diamide

N,N'-diacetyl-N''-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)carbonohydrazonic diamide

Cat. No.: B13369554
M. Wt: 301.30 g/mol
InChI Key: VAFKCVQHHWPDTB-UHFFFAOYSA-N
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Description

  • Reagents: Hydrazine hydrate, Acetic anhydride
  • Conditions: Stirring at room temperature
  • Step 3: Final Product Formation

    • Reagents: N,N’-diacetylhydrazine
    • Conditions: Reflux in ethanol
  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required standards.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N,N’-diacetyl-N’'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)carbonohydrazonic diamide typically involves multiple steps. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the acetyl and carbonohydrazonic groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

    • Step 1: Preparation of Indole Core

      • Starting material: Isatin (1H-indole-2,3-dione)
      • Reagents: Methylamine, Acetic anhydride
      • Conditions: Reflux in ethanol

    Chemical Reactions Analysis

    Types of Reactions

    N,N’-diacetyl-N’'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)carbonohydrazonic diamide can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

      Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, often involving the use of reducing agents like sodium borohydride.

      Substitution: Substitution reactions can occur at various positions on the indole core, leading to the formation of new derivatives.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate, hydrogen peroxide

      Reduction: Sodium borohydride, lithium aluminum hydride

      Substitution: Halogenating agents, alkylating agents

    Major Products

    The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxide derivatives, while reduction can yield amine derivatives.

    Scientific Research Applications

    N,N’-diacetyl-N’'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)carbonohydrazonic diamide has several scientific research applications:

    Mechanism of Action

    The mechanism of action of N,N’-diacetyl-N’'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)carbonohydrazonic diamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .

    Comparison with Similar Compounds

    Similar Compounds

    Uniqueness

    N,N’-diacetyl-N’'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)carbonohydrazonic diamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a valuable compound for further research and development.

    Properties

    Molecular Formula

    C14H15N5O3

    Molecular Weight

    301.30 g/mol

    IUPAC Name

    N-[N'-acetyl-N-(2-hydroxy-1-methylindol-3-yl)iminocarbamimidoyl]acetamide

    InChI

    InChI=1S/C14H15N5O3/c1-8(20)15-14(16-9(2)21)18-17-12-10-6-4-5-7-11(10)19(3)13(12)22/h4-7,22H,1-3H3,(H,15,16,20,21)

    InChI Key

    VAFKCVQHHWPDTB-UHFFFAOYSA-N

    Canonical SMILES

    CC(=O)NC(=NC(=O)C)N=NC1=C(N(C2=CC=CC=C21)C)O

    Origin of Product

    United States

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